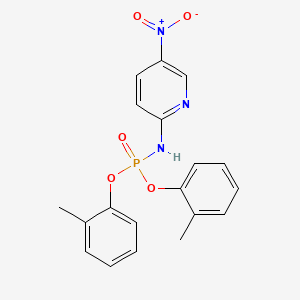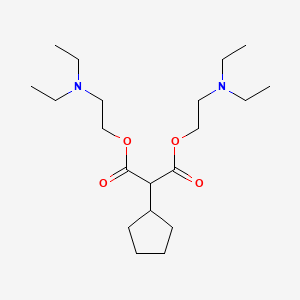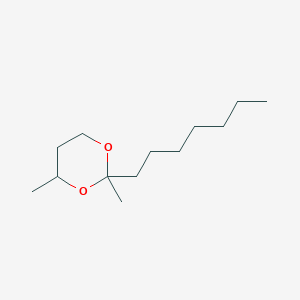
2-Heptyl-2,4-dimethyl-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Heptyl-2,4-dimethyl-1,3-dioxane is an organic compound with the molecular formula C12H24O2 It is a member of the dioxane family, characterized by a six-membered ring containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Heptyl-2,4-dimethyl-1,3-dioxane can be synthesized through the condensation of heptanal with 2,4-dimethyl-1,3-dioxane. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The process is carried out under reflux conditions to ensure complete reaction and high yield .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The purification of the final product is achieved through distillation and recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
2-Heptyl-2,4-dimethyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the heptyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted dioxanes.
Scientific Research Applications
2-Heptyl-2,4-dimethyl-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Heptyl-2,4-dimethyl-1,3-dioxane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Heptyl-1,3-dioxepane: Similar in structure but with a different ring size.
2,2-Dimethyl-1,3-dioxane-4,6-dione: Contains additional functional groups and exhibits different reactivity.
5,5-Dibromo-2,2-dimethyl-4,6-dioxo-1,3-dioxane: Contains bromine atoms, leading to different chemical properties.
Uniqueness
2-Heptyl-2,4-dimethyl-1,3-dioxane is unique due to its specific structural arrangement and the presence of the heptyl group. This gives it distinct physical and chemical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
6340-95-0 |
|---|---|
Molecular Formula |
C13H26O2 |
Molecular Weight |
214.34 g/mol |
IUPAC Name |
2-heptyl-2,4-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C13H26O2/c1-4-5-6-7-8-10-13(3)14-11-9-12(2)15-13/h12H,4-11H2,1-3H3 |
InChI Key |
IZDNIVMSNOUNDM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1(OCCC(O1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


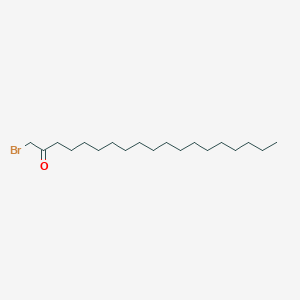
![2-Cyano-2-[(e)-naphthalen-2-yldiazenyl]acetamide](/img/structure/B14739363.png)

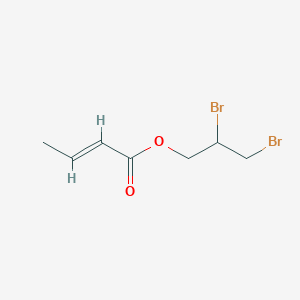
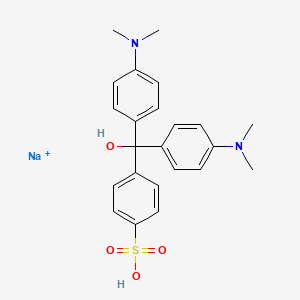
![1-Thia-4-azaspiro[4.5]dec-3-ene](/img/structure/B14739385.png)
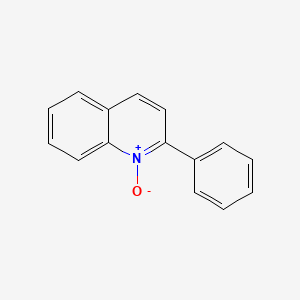
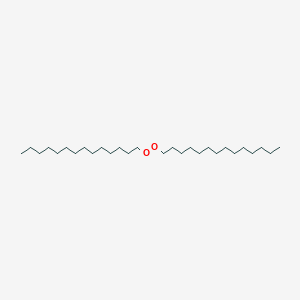
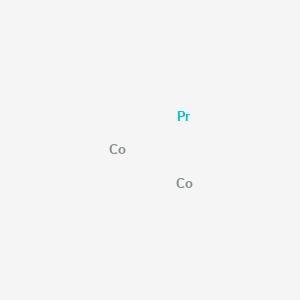

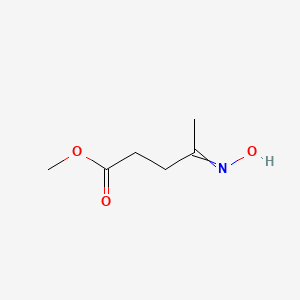
![Methoxy({[(trichloromethyl)disulfanyl]carbothioyl}oxy)ethane](/img/structure/B14739421.png)
